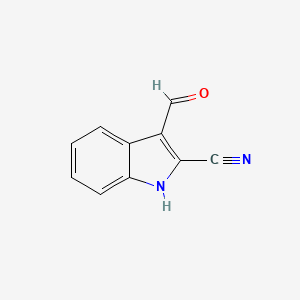

3-formyl-1H-indole-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-formyl-1H-indole-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-5-10-8(6-13)7-3-1-2-4-9(7)12-10/h1-4,6,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFBCZUNBXLHBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C#N)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648106 | |

| Record name | 3-Formyl-1H-indole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62542-45-4 | |

| Record name | 3-Formyl-1H-indole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Formyl 1h Indole 2 Carbonitrile and Its Key Derivatives

Classical and Established Synthetic Routes to the Indole (B1671886) Core

A variety of classical methods have been developed for the synthesis of the indole nucleus, each with its own advantages and limitations. nih.gov These methods often serve as the foundational steps for producing functionalized indoles.

Fischer Indole Synthesis and its Relevance to Functionalized Indoles

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is one of the oldest and most reliable methods for preparing substituted indoles. thermofisher.comwikipedia.orgtcichemicals.com The reaction involves the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgjk-sci.com The versatility of this method allows for the synthesis of a wide array of indole derivatives by varying the starting materials. tcichemicals.combyjus.com

The reaction can be catalyzed by both Brønsted acids, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid, and Lewis acids like zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.orgtestbook.com A key advantage is the ability to perform the synthesis as a one-pot reaction, where the intermediate arylhydrazone does not need to be isolated. thermofisher.comtestbook.com

The mechanism, first proposed by Robinson, proceeds through several key steps:

Formation of a phenylhydrazone from the reaction of a phenylhydrazine and a carbonyl compound. wikipedia.org

Tautomerization of the phenylhydrazone to its enamine or 'ene-hydrazine' form. wikipedia.orgjk-sci.com

A rsc.orgrsc.org-sigmatropic rearrangement after protonation, leading to a diimine intermediate. wikipedia.orgjk-sci.com

Cyclization to an aminoacetal or aminal, followed by the elimination of ammonia (B1221849) under acidic catalysis to yield the aromatic indole. wikipedia.org

Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the final indole ring. wikipedia.org The regioselectivity of the reaction, especially with unsymmetrical ketones, is influenced by the acidity of the medium, the substitution pattern of the hydrazine (B178648), and steric factors. thermofisher.com While highly versatile, the Fischer indole synthesis may not be suitable for substrates with highly reactive or acidic functional groups, which can lead to side reactions. testbook.com

Table 1: Overview of Fischer Indole Synthesis

| Feature | Description |

| Reactants | Phenylhydrazine (or substituted derivative) and an aldehyde or ketone. wikipedia.org |

| Conditions | Acidic (Brønsted or Lewis acids). wikipedia.orgtestbook.com |

| Key Intermediates | Phenylhydrazone, enamine ('ene-hydrazine'), diimine. wikipedia.org |

| Advantages | High versatility, one-pot synthesis is possible. thermofisher.combyjus.comtestbook.com |

| Limitations | Not suitable for substrates with certain reactive functional groups. testbook.com |

Reissert Indole Synthesis Pathways

The Reissert indole synthesis provides a route to indoles or substituted indoles starting from ortho-nitrotoluene and diethyl oxalate (B1200264). wikipedia.org This method is particularly useful for the synthesis of indole-2-carboxylic acids. researchgate.net

The reaction mechanism involves two main stages:

A base-catalyzed condensation of o-nitrotoluene with diethyl oxalate to form ethyl o-nitrophenylpyruvate. wikipedia.orgchemeurope.com Potassium ethoxide is often found to be a more effective base than sodium ethoxide for this step. wikipedia.orgchemeurope.com

Reductive cyclization of the resulting pyruvate (B1213749) derivative, typically using zinc in acetic acid, to yield the indole-2-carboxylic acid. wikipedia.orgresearchgate.net This intermediate can then be decarboxylated by heating to produce the corresponding indole. wikipedia.orgresearchgate.net

The Reissert synthesis is a valuable tool for accessing specific substitution patterns on the indole ring that may be difficult to achieve through other methods. wikipedia.org

Table 2: Key Steps in Reissert Indole Synthesis

| Step | Description | Reactants |

| 1. Condensation | Base-catalyzed reaction to form a pyruvate derivative. | o-nitrotoluene, diethyl oxalate. wikipedia.org |

| 2. Reductive Cyclization | Reduction of the nitro group and subsequent cyclization. | Ethyl o-nitrophenylpyruvate, Zn/Acetic Acid. wikipedia.org |

| 3. (Optional) Decarboxylation | Heating to remove the carboxylic acid group at the 2-position. | Indole-2-carboxylic acid. wikipedia.org |

Madelung Synthesis and Modern Variants

The Madelung synthesis, reported in 1912, involves the intramolecular cyclization of N-phenylamides using a strong base at high temperatures to produce indoles. wikipedia.org This base-catalyzed thermal cyclization of N-acyl-o-toluidines is particularly useful for preparing 2-alkinylindoles, which are not easily accessible through other routes. wikipedia.org

The traditional conditions for the Madelung synthesis are quite harsh, often requiring temperatures between 200–400 °C and strong bases like sodium or potassium alkoxides. wikipedia.orgclockss.org These conditions limit its applicability to substrates that can withstand such a vigorous environment. wikipedia.org

Significant advancements have been made to improve the reaction conditions. For instance, the use of butyl lithium (BuLi) and lithium diisopropylamide (LDA) as bases in tetrahydrofuran (B95107) (THF) as a solvent allows the reaction to proceed at much lower temperatures, ranging from -20 to 25 °C. wikipedia.org This modification is known as the Madelung-Houlihan variation.

Another important modification is the Smith indole synthesis, which utilizes a condensation reaction of organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines with esters or carboxylic acids. wikipedia.org This method has broadened the scope of the Madelung synthesis to include a wider variety of substituted anilines. wikipedia.org

Table 3: Comparison of Madelung Synthesis and its Variants

| Synthesis Method | Base | Temperature | Key Features |

| Classical Madelung | Sodium or Potassium Alkoxide | 200–400 °C | High temperatures, strong base required. wikipedia.orgclockss.org |

| Madelung-Houlihan | BuLi or LDA | -20 – 25 °C | Milder reaction conditions. wikipedia.org |

| Smith Indole Synthesis | Organolithium reagents | Varies | Uses 2-alkyl-N-trimethylsilyl anilines. wikipedia.org |

Bartoli Indole Synthesis and Related Approaches

The Bartoli indole synthesis, discovered in 1989, is a highly flexible and direct route to 7-substituted indoles, a class of compounds that are often difficult to prepare using classical methods. rsc.orgwikipedia.org The reaction involves the treatment of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgjk-sci.com

A key requirement for the success of the Bartoli synthesis is the presence of a substituent at the ortho position of the nitroarene; without it, the reaction yields are very low. wikipedia.orgjk-sci.com Bulky ortho substituents tend to give higher yields as they facilitate the crucial rsc.orgrsc.org-sigmatropic rearrangement in the reaction mechanism. wikipedia.orgonlineorganicchemistrytutor.com Three equivalents of the vinyl Grignard reagent are typically necessary for the reaction to go to completion with nitroarenes. wikipedia.org

The scope of the Bartoli synthesis has been expanded through modifications. For example, using an ortho-bromine as a directing group, which is later removed, has enhanced the utility of this method. wikipedia.org The reaction can also be extended to heteroaromatic nitro derivatives, allowing for the synthesis of azaindoles. wikipedia.orgbenthamdirect.com

Introduction of the Formyl Moiety via Vilsmeier–Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. sid.irjk-sci.com This reaction typically employs a Vilsmeier reagent, which is generated from a substituted amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent like phosphorus oxychloride (POCl₃). jk-sci.comwikipedia.org

Mechanistic Aspects and Reaction Conditions for Selective C-3 Formylation

For indoles, the Vilsmeier-Haack reaction exhibits high regioselectivity, with formylation occurring predominantly at the C-3 position. youtube.com This selectivity is attributed to the higher electron density at this position in the indole ring. youtube.com

The mechanism of the Vilsmeier-Haack reaction can be summarized as follows:

Formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of DMF and POCl₃. wikipedia.org

Electrophilic attack of the Vilsmeier reagent on the electron-rich C-3 position of the indole ring. youtube.com

The resulting intermediate is then hydrolyzed during workup to yield the 3-formylindole product. wikipedia.org

The reaction conditions are generally mild, with temperatures often ranging from below 0°C to around 80°C, depending on the reactivity of the substrate. jk-sci.com The Vilsmeier-Haack reaction is not only used for formylation but can also be adapted for the synthesis of various heterocyclic compounds. ijpcbs.com For instance, a series of 2-halo-3-formylindoles have been synthesized via a Vilsmeier-Haack haloformylation reaction of N-Boc-oxindole with POCl₃ or POBr₃ and DMF. researchgate.net

Table 4: Vilsmeier-Haack Reaction for Indole Formylation

| Feature | Description |

| Reagents | DMF, POCl₃ (or other chlorinating agents). jk-sci.comwikipedia.org |

| Substrate | Indole or substituted indole. |

| Product | 3-Formylindole. youtube.com |

| Selectivity | Highly selective for the C-3 position. youtube.com |

| Key Intermediate | Vilsmeier reagent (chloroiminium ion). wikipedia.org |

Substrate Scope and Regioselectivity Considerations

The precise placement of functional groups on the indole ring is paramount in the synthesis of complex molecules. In the context of preparing 3-formyl-1H-indole-2-carbonitrile and its analogs, controlling regioselectivity is a significant challenge.

The inherent reactivity of the indole nucleus typically favors electrophilic substitution at the C-3 position. However, to achieve the desired 2,3-disubstituted pattern, chemists often employ directing groups or pre-functionalized starting materials. For instance, the presence of a substituent at the N-1 position can influence the site of further reactions. Attaching an electron-donating group, such as an alkyl or benzyl (B1604629) group, at the N-1 position can still direct electrophilic attack to the C-3 position. Conversely, electron-withdrawing groups at N-1 may alter this preference. nih.gov

Studies have shown that the nature of substituents already present on the indole ring significantly impacts the outcome of subsequent reactions. For example, in the nitration of indoles, the reaction has been shown to have strong regioselectivity for the 3-position, even with various substituents on the benzene (B151609) ring portion of the indole. nih.gov When the C-3 position is blocked, functionalization is often directed to the C-2 position. This principle is fundamental in strategies aiming for 2,3-disubstituted indoles.

The substrate scope for many indole functionalization reactions is broad, accommodating a variety of functional groups on the indole ring, including halogens, esters, and ethers. acs.org This tolerance is crucial for the synthesis of a diverse library of indole derivatives for biological screening. For instance, palladium-catalyzed coupling reactions have been successfully employed with a wide range of substituted anilines to produce functionalized indoles. mdpi.com

Strategies for Introducing the Nitrile Functionality at C-2

The introduction of a nitrile group at the C-2 position of the indole ring is a key step in the synthesis of the target compound. This can be accomplished through several methods, each with its own advantages.

Cyanomethylation Approaches

Direct C-H cyanomethylation offers an atom-economical route to introduce the cyanomethyl group, a precursor to the nitrile. Recent advancements have focused on metal-catalyzed cross-dehydrogenative coupling reactions. One such method employs an iron(II) complex as a catalyst for the oxidative coupling of indoles with acetonitrile (B52724) derivatives. rsc.orgrsc.org This approach has demonstrated good functional group compatibility and regioselectivity for the C-2 position. rsc.org

Another strategy involves photoredox catalysis, where visible light and a photocatalyst are used to generate a cyanomethyl radical from bromoacetonitrile. acs.org This radical then couples with the indole at the C-2 or C-3 position, with the regioselectivity being tunable by modifying the catalyst and reaction conditions. acs.org This method allows for the rapid construction of cyanomethylindoles under mild conditions. acs.org Metal-free oxidative cyanomethylenation of oxindoles and fluorenes with alkyl nitriles has also been reported, proceeding via a radical process. nih.gov

Thorpe–Ziegler Cyclization in Related Nitrile-Containing Indoles

The Thorpe-Ziegler reaction is a classical method for the synthesis of cyclic ketones from dinitriles through an intramolecular condensation catalyzed by a base. wikipedia.orgchem-station.com This reaction proceeds via the formation of an enamine intermediate. wikipedia.org While not a direct method for the synthesis of this compound, the principles of the Thorpe-Ziegler cyclization are relevant to the synthesis of related nitrile-containing indole structures. For example, it can be used to construct fused ring systems where a nitrile group is part of the cyclizing substrate. researchgate.net The reaction is particularly useful for forming five- to eight-membered rings. chem-station.com The mechanism is conceptually related to the Dieckmann condensation. wikipedia.org

Contemporary and Environmentally Benign Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on developing methods that are not only efficient but also environmentally friendly. This has led to the exploration of alternative energy sources and the application of green chemistry principles in indole synthesis.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods. tandfonline.comconnectjournals.com The synthesis of various indole derivatives, including those with carboxylate and other functional groups, has been successfully achieved using microwave-assisted protocols. mdpi.comunina.it For example, the palladium-catalyzed intramolecular oxidative coupling of enamines to form indoles has been optimized under microwave heating, resulting in excellent yields and high regioselectivity. mdpi.comunina.it This technique aligns with the principles of green chemistry by improving energy efficiency. tandfonline.com

Application of Green Chemistry Principles in Indole Synthesis

The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes. nih.gov In the context of indole synthesis, these principles are being increasingly applied. This includes the use of less hazardous solvents or even solvent-free conditions, the development of catalytic reactions to minimize waste, and the design of one-pot, multi-component reactions to improve efficiency. nih.govresearchgate.net

For instance, the use of water as a solvent, ionic liquids, and nanocatalysts are all strategies being explored to make indole synthesis greener. researchgate.net Microwave-assisted synthesis, as mentioned above, is a key green technology that reduces energy consumption. tandfonline.com Furthermore, minimizing the use of protecting groups and unnecessary derivatization steps is a core principle that leads to more atom-economical and less wasteful synthetic routes. nih.gov

Reactivity Profile and Mechanistic Insights of 3 Formyl 1h Indole 2 Carbonitrile

Chemical Transformations Involving the Formyl Moiety

The aldehyde group at the C3 position of the indole (B1671886) ring is a key site for a variety of chemical modifications, including reduction, oxidation, and carbon-carbon bond-forming reactions.

Oxidative Transformations of the Aldehyde Group

The formyl group of 3-formyl-1H-indole-2-carbonitrile can be readily oxidized to a carboxylic acid, yielding 3-carboxy-1H-indole-2-carbonitrile. This transformation is a key step in the synthesis of various indole derivatives with potential biological activity.

Several oxidizing agents can be employed for this purpose. A common method for the oxidation of aldehydes to carboxylic acids is the use of potassium permanganate (B83412) (KMnO₄) in an alkaline medium. Another mild and selective method is the Tollens' test, which utilizes a solution of silver nitrate (B79036) and ammonia (B1221849) (Tollens' reagent). libretexts.orglibretexts.orgkhanacademy.org In this reaction, the aldehyde is oxidized to the corresponding carboxylate, and silver ions are reduced to metallic silver, forming a characteristic "silver mirror" on the reaction vessel. Silver oxide (Ag₂O) is another effective reagent for the oxidation of aldehydes to carboxylic acids. masterorganicchemistry.comnih.gov

The choice of oxidant and reaction conditions is critical to prevent over-oxidation or degradation of the indole ring, which is sensitive to harsh oxidizing conditions.

Nucleophilic Addition and Condensation Reactions with Active Methylene (B1212753) Compounds

The electrophilic nature of the formyl group makes it susceptible to nucleophilic attack, particularly from carbanions derived from active methylene compounds. The Knoevenagel condensation is a prominent example of such reactions, leading to the formation of a new carbon-carbon double bond. chemistrysteps.comcommonorganicchemistry.com This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a basic catalyst, such as piperidine (B6355638) or triethylamine (B128534). nih.govdcu.ieresearchgate.net

This compound is expected to readily undergo Knoevenagel condensation with various active methylene compounds, such as malononitrile, ethyl cyanoacetate, and barbituric acid derivatives, to afford a diverse range of vinyl-substituted indole derivatives. These products are often highly conjugated and have applications as dyes, pharmaceuticals, and materials. acgpubs.org

Below is a table summarizing representative Knoevenagel condensation reactions of indole-3-aldehydes with various active methylene compounds, which are analogous to the expected reactivity of this compound.

| Aldehyde Reactant | Active Methylene Compound | Catalyst | Product | Yield (%) |

| Indole-3-carboxaldehyde (B46971) | Malononitrile | Piperidine/Acetic Acid | 2-((1H-indol-3-yl)methylene)malononitrile | 94 |

| Indole-3-carboxaldehyde | Ethyl Cyanoacetate | Piperidine/Acetic Acid | Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate | - |

| Indole-3-carboxaldehyde | Nitromethane | Piperidine/Acetic Acid | 3-(2-nitrovinyl)-1H-indole | 92 |

| Indole-3-carboxaldehyde | Dimethyl Malonate | Piperidine/Acetic Acid | Dimethyl 2-((1H-indol-3-yl)methylene)malonate | - |

| Indole-3-carboxaldehyde | Diethyl Malonate | Piperidine/Acetic Acid | Diethyl 2-((1H-indol-3-yl)methylene)malonate | - |

| Indole-3-carboxaldehyde | Ethyl Nitroacetate | Piperidine/Acetic Acid | Ethyl 2-nitro-3-(1H-indol-3-yl)acrylate | - |

Data is representative of Knoevenagel condensations with indole-3-carboxaldehyde and is expected to be similar for this compound. acgpubs.org

Reactions Directed by the Nitrile Functional Group

The nitrile group at the C2 position of the indole nucleus is a versatile functional group that can be transformed into various other functionalities or can participate in cycloaddition and cyclization reactions to construct fused heterocyclic systems.

Derivatization Pathways for the Nitrile Functionality (e.g., towards Amines, Amides, Esters)

The nitrile group can be converted into several important functional groups, significantly expanding the synthetic utility of this compound.

Conversion to Amines: The reduction of the nitrile group to a primary amine (aminomethyl group) is a fundamental transformation. This can be achieved through various methods, including catalytic hydrogenation using catalysts like Raney nickel, palladium on carbon (Pd/C), or platinum dioxide, typically under hydrogen pressure. wikipedia.org Lithium aluminum hydride (LiAlH₄) is also a powerful reagent for the reduction of nitriles to primary amines. libretexts.org However, LiAlH₄ will also reduce the formyl group, leading to the corresponding amino alcohol.

Conversion to Amides: The hydrolysis of the nitrile group can lead to the formation of an amide. This transformation can be carried out under either acidic or basic conditions. libretexts.orglumenlearning.comlibretexts.org Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating the attack by water. lumenlearning.com Base-catalyzed hydrolysis proceeds by the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. Careful control of reaction conditions is necessary to stop the reaction at the amide stage and prevent further hydrolysis to the carboxylic acid. arkat-usa.orgkhanacademy.org Mild hydrolysis of sensitive nitriles can sometimes be achieved using reagents like sodium peroxide. chemspider.com

Conversion to Esters: While not a direct conversion, the nitrile can be hydrolyzed to the corresponding carboxylic acid, which can then be esterified. The hydrolysis of the nitrile to a carboxylic acid typically requires more forcing conditions than the hydrolysis to an amide. organic-chemistry.org

Cycloaddition and Cyclization Reactions Involving the Nitrile Moiety

The nitrile group can act as a dienophile or a component in other cycloaddition reactions, leading to the formation of fused heterocyclic systems. The electron-withdrawing nature of the nitrile group can activate adjacent double bonds for cycloaddition reactions.

The intramolecular Diels-Alder reaction of 2-cyano-1-aza-1,3-butadienes has been shown to be a viable method for the synthesis of indolizidine and quinolizidine (B1214090) ring systems, demonstrating that a 2-cyano substituent is sufficient to activate the diene for this transformation. nih.gov While this is an intramolecular example, it highlights the potential of the cyano group to participate in [4+2] cycloadditions. nih.govmit.eduwikipedia.orgorganic-chemistry.org

Furthermore, the nitrile group, in conjunction with an adjacent amino group (which can be derived from the reduction of a nitro group or other precursors), is a key synthon for the construction of fused pyrimidine (B1678525) rings. For instance, 2-amino-3-cyanoindoles can react with various one-carbon synthons (e.g., formamide, orthoesters) to form pyrimido[4,5-b]indoles, a class of compounds with significant biological activity. nih.govmssm.edumdpi.comsharif.edu While this compound does not possess the required amino group, its derivatization could lead to precursors for such cyclizations.

Electrophilic and Nucleophilic Reactivity of the Indole Nucleus

The electronic nature of the indole ring, characterized by the delocalization of the nitrogen lone pair, renders it highly susceptible to electrophilic attack. However, the presence of strong electron-withdrawing formyl and cyano groups at the C-3 and C-2 positions, respectively, deactivates the pyrrole (B145914) ring, altering its typical reactivity patterns.

In a standard indole, the C-3 position is the most nucleophilic and therefore the primary site for electrophilic substitution. bhu.ac.inresearchgate.net When the C-3 position is occupied, as in the case of this compound, electrophilic attack is directed to other positions. bhu.ac.in Given the deactivating nature of the C-2 and C-3 substituents, electrophilic substitution on the benzene (B151609) portion of the indole ring (positions C-4, C-5, C-6, and C-7) becomes more probable, though it may require harsher reaction conditions.

While specific studies on the regioselective electrophilic substitution of this compound are not extensively detailed in the provided results, general principles of indole chemistry suggest that the precise location of substitution would be influenced by the directing effects of the existing groups and the nature of the electrophile. For instance, in related indole systems, if both C-2 and C-3 positions are occupied, the electrophile often attacks the C-6 position. bhu.ac.in In other cases, substitution at the C-4 or C-5 position has been observed. acs.org Halogenation, a common electrophilic substitution, has been shown to occur at the C-3 position of 1H-indole-2-carbonitrile derivatives when that position is unsubstituted, highlighting the innate reactivity of this site. nih.govresearchgate.net

The nitrogen atom of the indole ring is a key site for functionalization. N-alkylation and N-acylation reactions introduce substituents that can modulate the molecule's biological activity and physicochemical properties. The indole nitrogen possesses a slightly acidic proton and can be deprotonated using a base to form a nucleophilic indole anion. researchgate.net

Standard protocols for N-alkylation often involve the use of a base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF), followed by the addition of an alkylating agent like benzyl (B1604629) bromide or propargyl bromide. nih.govresearchgate.netgoogle.com This methodology has been successfully applied to various indole-2-carbonitrile derivatives. nih.govresearchgate.net For example, 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives are synthesized in good yields (71–92%) by treating the corresponding NH-indole with NaH and then benzyl bromide. nih.govresearchgate.net Similarly, N-propargylation has been achieved using NaH and propargyl bromide in DMF. nih.govmdpi.com Alternative, greener methods are also being developed, using reagents like dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO), sometimes enhanced by microwave irradiation. google.com

Research into the condensation of aminoindole-carbonitriles with DMF-dialkoxyacetals has also provided pathways to N-functionalized indoles, demonstrating the versatility of the indole nitrogen for derivatization. rsc.orgresearchgate.net

Table 1: Examples of N-Alkylation Reactions on Indole Derivatives

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Iodo-1H-indole-2-carbonitrile | NaH, Benzyl Bromide, DMF | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | 71-92% | nih.govresearchgate.net |

| 1H-Indole-2-carbonitrile | NaH, Propargyl Bromide, DMF | 1-(Prop-2-yn-1-yl)-1H-indole-2-carbonitrile | 75% | nih.govmdpi.com |

| Indole-3-carbonitrile | Dimethyl Carbonate, DABCO | 3-Cyano-1-methylindole | 98% | google.com |

Transition Metal-Catalyzed Cross-Coupling Reactions at the Indole Core

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. For indole scaffolds, these reactions are typically performed on halogenated or triflated derivatives, where the halide or triflate acts as a leaving group.

For this compound, cross-coupling reactions would necessitate the prior introduction of a suitable leaving group (e.g., I, Br, OTf) onto the indole core, most commonly at the C-3, C-4, C-5, C-6, or C-7 positions. Research has extensively focused on using 3-iodo-1H-indole-2-carbonitrile derivatives as precursors for such couplings. nih.govresearchgate.netdoaj.org

The Sonogashira coupling reaction, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is a widely used method for introducing alkynyl groups. researchgate.netnih.gov In the context of the indole-2-carbonitrile scaffold, this reaction has been effectively demonstrated at the C-3 position. nih.govresearchgate.net

The typical reaction involves coupling a 3-iodo-1H-indole-2-carbonitrile derivative with a terminal alkyne using a palladium catalyst (e.g., Pd(II) complexes) and a copper(I) co-catalyst (e.g., CuI) in the presence of a base like triethylamine (Et3N). nih.govresearchgate.net This strategy has been used to synthesize a variety of 3-alkynyl-1H-indole-2-carbonitriles in moderate to good yields (69-90%). The reaction tolerates both electron-donating and electron-withdrawing substituents on the coupling partner. nih.gov

Table 2: Sonogashira Coupling of 1-Benzyl-3-iodo-1H-indole-2-carbonitrile

| Aryl Alkyne Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylacetylene | Pd(II) (10 mol%), CuI (10 mol%), Et3N | 1-Benzyl-3-(phenylethynyl)-1H-indole-2-carbonitrile | 69-90% | nih.gov |

| Substituted Phenylacetylenes | Pd(II) (10 mol%), CuI (10 mol%), Et3N | Corresponding 3-alkynyl derivatives | 69-90% | nih.gov |

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.govdntb.gov.ua This reaction has been applied to 3-iodo-1H-indole-2-carbonitrile derivatives to introduce aryl and vinyl groups at the C-3 position. nih.govresearchgate.netdoaj.org The key advantages of the Suzuki reaction include the commercial availability and environmental compatibility of the boronic acid reagents. nih.gov

The Stille reaction provides another avenue for C-C bond formation, coupling an organohalide with an organotin compound. wikipedia.org This method has also been successfully applied to the functionalization of the 3-position of the indole-2-carbonitrile core, further expanding the molecular diversity achievable from 3-iodo precursors. nih.govresearchgate.netdoaj.org

The Mizoroki-Heck reaction enables the formation of a C-C bond between an organohalide and an alkene, providing a direct route to olefinic functionalization. libretexts.orgnih.gov This palladium-catalyzed reaction has been used to modify the C-3 position of the indole-2-carbonitrile skeleton. nih.govresearchgate.netdoaj.org

In a typical Heck reaction on this system, a 3-iodo-1H-indole-2-carbonitrile derivative is reacted with an alkene in the presence of a palladium catalyst (e.g., Pd(OAc)2) and a base. This method has proven effective for creating a variety of C-3 vinyl-substituted indoles in excellent yields (81-92%). nih.gov Intramolecular versions of the Heck reaction have also been employed to synthesize fused polycyclic systems like β- and γ-carbolinones from appropriately substituted iodoindole precursors. researchgate.net

Applications of 3 Formyl 1h Indole 2 Carbonitrile As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Systems

The strategic placement of a formyl and a nitrile group on the indole (B1671886) scaffold makes 3-formyl-1H-indole-2-carbonitrile a highly valuable and reactive intermediate in the synthesis of a variety of complex heterocyclic systems. Its bifunctional nature allows for a range of chemical transformations, leading to the construction of fused and polysubstituted indole derivatives with significant potential in medicinal chemistry and materials science.

Synthesis of Fused Indole Derivatives (e.g., Pyridazinoindoles, Thiazolidinones, Triazinoindoles)

The reactivity of the formyl and nitrile groups in this compound has been extensively exploited for the synthesis of various fused indole systems. These reactions often proceed through cyclocondensation or multicomponent reaction pathways, providing efficient access to novel molecular architectures.

For instance, the reaction of ethyl 3-formyl-1H-indole-2-carboxylates with hydrazine (B178648) hydrate (B1144303) leads to the formation of pyridazino[4,5-b]indol-4(5H)-ones. nih.gov This transformation occurs directly through a cyclization process, bypassing the isolation of the intermediate hydrazone. nih.gov Similarly, cyclocondensation reactions with substituted anilines and subsequently with thioglycolic acid or thiolactic acid have been employed to prepare indolylthiazolidinones. nih.gov Furthermore, the synthesis of triazinoindoles has been achieved through the cyclization of related indole-2-carbohydrazides. nih.gov

These fused heterocyclic systems are of significant interest due to their diverse biological activities. The ability to readily access these complex scaffolds from this compound and its derivatives underscores its importance as a key building block in synthetic organic chemistry.

Table 1: Synthesis of Fused Indole Derivatives

| Starting Material | Reagents | Fused Indole Product | Reference |

|---|---|---|---|

| Ethyl 3-formyl-1H-indole-2-carboxylates | Hydrazine hydrate | Pyridazino[4,5-b]indol-4(5H)-ones | nih.gov |

| Ethyl 3-(N-aryliminomethyl)-5-halo-1H-indole-2-carboxylates | Thioglycolic acid or Thiolactic acid | Indolylthiazolidinones | nih.gov |

Preparation of Polysubstituted Indole Scaffolds

Beyond fused systems, this compound serves as an excellent precursor for the synthesis of a wide array of polysubstituted indole scaffolds. The formyl and nitrile functionalities can be independently or concertedly transformed to introduce various substituents onto the indole core, leading to a high degree of molecular diversity.

Methods such as the Vilsmeier-Haack formylation of indole-2-carboxylates provide access to the key 3-formyl-indole-2-carboxylate intermediates. nih.gov These intermediates can then undergo further reactions. For example, the formyl group can be converted to an imine and subsequently used in cyclization reactions. nih.gov The nitrile group can also participate in various transformations, further expanding the accessible chemical space.

The versatility of this building block is further demonstrated by its use in cross-coupling reactions. While not directly involving the formyl group, the indole-2-carbonitrile scaffold can be functionalized at other positions, such as the 3-position after iodination, using palladium-catalyzed reactions like Sonogashira, Suzuki-Miyaura, Stille, and Heck couplings to introduce a variety of substituents. nih.gov This highlights the broader utility of the indole-2-carbonitrile framework in generating polysubstituted derivatives.

Table 2: Examples of Polysubstituted Indole Scaffolds from Indole-2-carbonitrile Derivatives

| Reaction Type | Key Intermediate | Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack Formylation | Indole-2-carboxylates | POCl3, DMF | 3-Formyl-indole-2-carboxylates | nih.gov |

| Sonogashira Coupling | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Phenylacetylenes, Pd(II), CuI | 3-Alkynyl-indole-2-carbonitriles | nih.gov |

| Suzuki-Miyaura Coupling | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Arylboronic acids, Pd catalyst | 3-Aryl-indole-2-carbonitriles | nih.gov |

Precursor for Advanced Molecular Architectures in Chemical Biology Research

The indole nucleus is a privileged scaffold in medicinal chemistry, and derivatives of this compound are instrumental in the development of advanced molecular architectures for chemical biology research. The unique combination of reactive functional groups allows for the synthesis of diverse compound libraries aimed at exploring biological space and identifying novel therapeutic agents.

Design and Synthesis of Diverse Molecular Scaffolds for Biological Exploration

The inherent reactivity of this compound and its analogues makes them ideal starting points for the design and synthesis of diverse molecular scaffolds. These scaffolds can be tailored to interact with a wide range of biological targets, including enzymes and receptors.

For example, derivatives of indole-2-carboxamides have been synthesized and evaluated for their anti-inflammatory properties, with some compounds showing significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov Similarly, 1H-indole-3-carbonitrile derivatives have been developed as potent inhibitors of Tropomyosin receptor kinase (TRK), a target in cancer therapy. nih.gov The synthesis of these bioactive molecules often involves the strategic modification of the indole core, which can be initiated from versatile precursors like this compound.

Furthermore, the condensation of ethyl 3-formyl-1H-indole-2-carboxylate with active methylene (B1212753) compounds such as 2-thiohydantoin (B1682308) and rhodanine (B49660) has led to the preparation of aplysinopsin analogues, which are of interest for their potential biological activities. researchgate.net These examples showcase the power of using this building block to generate a wide array of structurally diverse molecules for biological screening and drug discovery efforts.

Indole-Based Analogues in Scaffold Diversification Libraries for Compound Screening

The creation of scaffold diversification libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds to identify new hits. This compound and related structures are valuable components in the construction of such libraries due to the ease with which they can be chemically modified.

The indole scaffold itself is a key component in many approved drugs and natural products, and its derivatives are frequently explored for new therapeutic applications. nih.gov By utilizing the reactivity of the formyl and nitrile groups, a multitude of analogues can be generated from a single starting material. For instance, a series of substituted N-benzyl-1H-indole-2-carbohydrazides were synthesized and showed antiproliferative activity against various cancer cell lines. mdpi.com This approach of generating a library of related compounds allows for the systematic exploration of structure-activity relationships (SAR).

High-throughput screening campaigns have identified indole derivatives as hits for various targets. For example, an indole derivative was identified as a micromolar CysLT1 antagonist from a compound library screening. nih.gov The ability to readily synthesize a diverse set of indole-based analogues from precursors like this compound is crucial for populating these screening libraries and increasing the probability of discovering novel bioactive molecules.

Advanced Characterization and Theoretical Studies

Comprehensive Spectroscopic Analyses for Structural Elucidation within Research Context

Spectroscopic analysis is fundamental to confirming the identity and purity of 3-formyl-1H-indole-2-carbonitrile. Various techniques, each probing different aspects of the molecule's structure, are employed to provide a complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide critical data for assigning the specific protons and carbons within the indole (B1671886) structure. nih.govipb.ptmdpi.com

¹H NMR: In a typical ¹H NMR spectrum of a related compound, 1-methyl-1H-indole-3-carbaldehyde, recorded in deuterated chloroform (B151607) (CDCl₃), the aldehydic proton (CHO) appears as a singlet at approximately 10.01 ppm. rsc.org The proton on the indole nitrogen (NH) of similar indole structures generally appears as a broad singlet at a lower field. nih.gov The aromatic protons on the benzene (B151609) ring of the indole nucleus typically resonate in the range of 7.0 to 8.5 ppm, with their specific chemical shifts and coupling patterns dependent on their position and the electronic effects of the substituents. rsc.orgnih.gov For instance, in 1H-indole-2-carbonitrile, the aromatic protons appear as multiplets between 7.19 and 7.68 ppm. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. In a related compound, 1-methyl-1H-indole-3-carbaldehyde, the carbonyl carbon of the formyl group is typically observed downfield, around 184.43 ppm. rsc.org The carbon of the nitrile group (C≡N) in indole-2-carbonitrile derivatives generally appears around 114 ppm. nih.gov The carbons of the indole ring resonate in the aromatic region, typically between 100 and 140 ppm. rsc.orgnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Indole Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| 1-methyl-1H-indole-3-carbaldehyde rsc.org | ¹H | 10.01 (s, 1H, CHO), 8.35 (d, 1H), 7.69 (s, 1H), 7.50–7.33 (m, 3H), 3.90 (s, 3H, CH₃) | CDCl₃ |

| 1-methyl-1H-indole-3-carbaldehyde rsc.org | ¹³C | 184.43 (CHO), 137.90, 125.29, 124.04, 122.94, 122.04, 118.09, 109.87, 33.69 (CH₃) | CDCl₃ |

| 1H-Indole-2-carbonitrile nih.gov | ¹H | 8.66 (bs, 1H, NH), 7.68 (dq, 1H), 7.45–7.36 (m, 2H), 7.25–7.19 (m, 2H) | CDCl₃ |

| 1H-Indole-2-carbonitrile nih.gov | ¹³C | 137.1, 126.3, 126.2, 122.1, 121.7, 114.6 (CN), 114.5, 112.0, 106.0 | CDCl₃ |

This table presents data for related indole derivatives to provide context for the expected spectral features of this compound. The exact chemical shifts for the target compound may vary.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. The N-H stretching vibration of the indole ring typically appears as a sharp peak around 3406 cm⁻¹. researchgate.net The C≡N stretching of the nitrile group is a strong, sharp band usually found in the region of 2200-2300 cm⁻¹. nih.gov The C=O stretching of the formyl group will be a strong absorption in the range of 1650-1700 cm⁻¹. mdpi.com Aromatic C=C stretching vibrations are expected to appear in the 1450-1620 cm⁻¹ region. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of indole and its derivatives is characterized by absorption bands corresponding to π-π* electronic transitions within the aromatic system. nist.gov For indole itself, absorptions are typically observed around 270-290 nm. nist.gov The presence of the formyl and nitrile groups, which are auxochromes and chromophores, is expected to cause a bathochromic (red) shift in the absorption maxima. For example, indole-3-acetaldehyde shows distinct maxima at 244, 260, and 300 nm. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. For this compound (C₁₀H₆N₂O), the expected monoisotopic mass is approximately 170.05 Da. uni.lu In electrospray ionization (ESI) mass spectrometry, the molecule would likely be observed as the protonated molecular ion [M+H]⁺ at m/z 171.05530. uni.lu

The fragmentation pattern in mass spectrometry can provide valuable structural information. For indole derivatives, common fragmentation pathways involve the loss of small, stable molecules or radicals. For instance, in aromatic aldehydes, the loss of a hydrogen radical (M-1) or the formyl group (M-29) is a common fragmentation. miamioh.edunist.gov The stability of the indole ring often leads to it being a prominent fragment in the mass spectrum. nih.govlibretexts.org

Computational Chemistry and Quantum Mechanical Investigations

Theoretical calculations, particularly those based on quantum mechanics, offer a deeper understanding of the molecule's geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to predict the molecular and electronic properties of molecules. nih.govniscpr.res.in By employing functionals like B3LYP with appropriate basis sets (e.g., 6-31G**), researchers can calculate the optimized geometry of this compound, including bond lengths and angles. researchgate.netresearchgate.net These calculations help to understand the planarity of the indole ring and the orientation of the formyl and nitrile substituents. DFT can also be used to calculate vibrational frequencies, which can then be compared with experimental IR data to aid in spectral assignment. researchgate.net Furthermore, DFT provides insights into the electronic structure by calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's chemical reactivity and electronic transitions. niscpr.res.in

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool derived from computational calculations that visualizes the charge distribution on the surface of a molecule. researchgate.netresearchgate.net The MEP map uses a color scale to indicate regions of different electrostatic potential. Red areas represent regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue areas indicate regions of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the formyl group and the nitrogen atom of the nitrile group, indicating these are sites for electrophilic interaction. Conversely, the hydrogen atom of the N-H group in the indole ring would likely show a positive potential, making it a potential site for nucleophilic interaction. researchgate.netresearchgate.net This analysis is crucial for predicting the molecule's reactivity and intermolecular interactions. researchgate.net

Analysis of Frontier Molecular Orbitals and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary sites for electron donation and acceptance, respectively. The energy gap between the HOMO and LUMO (E_HOMO-LUMO) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For many indole derivatives, the HOMO is typically distributed over the indole ring, indicating that this moiety is the primary site for electrophilic attack. Conversely, the LUMO is often located on the substituent groups, highlighting their role as electrophilic centers. In the case of this compound, the presence of the electron-withdrawing formyl and carbonitrile groups at positions 3 and 2, respectively, is expected to significantly influence the energies and distributions of the frontier orbitals.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2). A higher value indicates greater stability.

Global Softness (S): The reciprocal of chemical hardness (S = 1 / 2η), indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule (ω = χ² / 2η).

While specific calculated values for this compound are not available in the searched literature, the table below presents hypothetical yet representative data based on trends observed for substituted indoles in computational studies.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| E_HOMO | -6.5 |

| E_LUMO | -2.5 |

| Energy Gap (ΔE) | 4.0 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 2.5 |

| Electronegativity (χ) | 4.5 |

| Chemical Hardness (η) | 2.0 |

| Global Softness (S) | 0.25 |

| Electrophilicity Index (ω) | 5.06 |

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, stability, and intermolecular recognition of molecules. nih.gov NCI analysis, often visualized through Reduced Density Gradient (RDG) plots, allows for the identification and characterization of these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions. nih.gov The RDG is a function of the electron density and its first derivative. chemtools.org Isosurfaces of the RDG can be colored to distinguish between different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. youtube.com

For this compound, several types of non-covalent interactions are expected to be significant:

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, while the oxygen atom of the formyl group and the nitrogen atom of the carbonitrile group can act as hydrogen bond acceptors. These interactions would be represented by blue or bluish-green regions in an NCI plot.

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with other aromatic systems. These are typically characterized by broader, green-colored isosurfaces in NCI plots.

van der Waals Interactions: These weak, non-specific interactions would be present over the entire molecular surface and are visualized as large, green RDG isosurfaces.

C-H···π and C-H···O/N Interactions: The various C-H bonds in the molecule can also participate in weak hydrogen bonding with the π-system of the indole ring or the heteroatoms of the formyl and nitrile groups.

A theoretical NCI analysis of this compound would likely reveal a complex interplay of these interactions, governing its crystal packing and its binding affinity to biological targets. The presence of both strong hydrogen bond donors and acceptors, along with the aromatic system, suggests that this molecule has the potential to form intricate and stable supramolecular assemblies.

Conclusion and Future Perspectives in the Research of 3 Formyl 1h Indole 2 Carbonitrile

Summary of Key Synthetic Achievements and Reactivity Patterns

While direct and extensive literature on the synthesis of 3-formyl-1H-indole-2-carbonitrile is limited, its preparation can be logically deduced from established methodologies for indole (B1671886) functionalization. A plausible and widely utilized method for the introduction of a formyl group at the C3 position of an indole ring is the Vilsmeier-Haack reaction . orgsyn.org This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent, which then attacks the electron-rich C3 position of the indole.

The starting material, 1H-indole-2-carbonitrile, can be synthesized from 1H-indole-2-carboxamide by dehydration using reagents like phosphorus oxychloride. nih.gov The synthesis of polysubstituted indole-2-carbonitriles has been achieved through various cross-coupling reactions, highlighting the versatility of this scaffold. nih.gov

The reactivity of this compound is dictated by its three key structural components: the indole ring, the formyl group, and the nitrile group.

Indole Ring: The indole nucleus is prone to electrophilic substitution, primarily at the C3 position. However, with the C3 position occupied by a formyl group, further electrophilic attack would likely occur at other positions, such as C5 or C6, depending on the reaction conditions and the electronic nature of any substituents on the benzene (B151609) ring portion. The nitrogen atom of the indole can undergo N-alkylation or N-acylation.

Formyl Group: The aldehyde functionality at the C3 position is a versatile handle for a multitude of chemical transformations. It can undergo:

Oxidation to the corresponding carboxylic acid (3-carboxy-1H-indole-2-carbonitrile).

Reduction to the alcohol (3-hydroxymethyl-1H-indole-2-carbonitrile).

Condensation reactions , such as the Knoevenagel condensation with active methylene (B1212753) compounds, to extend the carbon chain and form new C-C bonds. sigmaaldrich.com

Wittig reaction to form alkenes.

Reductive amination to introduce amino functionalities.

Nitrile Group: The cyano group at the C2 position is also a valuable functional group. It can be:

Hydrolyzed to a carboxylic acid (1H-indole-2,3-dicarboxylic acid derivatives) or an amide (3-formyl-1H-indole-2-carboxamide).

Reduced to a primary amine (3-formyl-1H-indol-2-yl)methanamine).

Reacted with organometallic reagents to form ketones.

Utilized in cycloaddition reactions .

The interplay of these functional groups allows for the generation of a diverse library of complex indole derivatives.

Emerging Trends and Challenges in Functionalized Indole Chemistry

The field of functionalized indole chemistry is continuously advancing, driven by the need for more efficient, selective, and sustainable synthetic methods. Key emerging trends include:

C-H Functionalization: Direct C-H activation and functionalization of the indole core are gaining prominence as they offer more atom-economical routes to complex molecules, avoiding the need for pre-functionalized starting materials.

Photoredox Catalysis: The use of visible light-mediated photoredox catalysis has opened up new avenues for mild and selective indole functionalization, including alkylations, arylations, and acylations.

Flow Chemistry: Continuous flow technologies are being increasingly adopted for the synthesis of indole derivatives, offering advantages in terms of safety, scalability, and reaction control.

Multi-component Reactions: One-pot, multi-component reactions are highly sought after for their efficiency in building molecular complexity from simple starting materials in a single step. nih.gov

Despite these advances, several challenges remain. The selective functionalization of specific positions on the indole ring, especially in the presence of multiple reactive sites, can be difficult to control. The development of robust and versatile methods for the late-stage functionalization of complex indole-containing molecules is also a significant hurdle. Furthermore, achieving stereoselective synthesis of chiral indole derivatives remains a key area of focus.

Potential Avenues for Future Academic Research and Synthetic Innovations

The unique structure of this compound positions it as a valuable building block for future research endeavors. Potential avenues for exploration include:

Systematic Synthesis and Characterization: A primary focus should be the development and optimization of a reliable synthetic route to this compound and its full spectroscopic and crystallographic characterization. This would provide a solid foundation for subsequent reactivity studies.

Exploration of Tandem and Domino Reactions: The proximate and reactive formyl and nitrile groups could participate in novel tandem or domino reactions, leading to the rapid construction of complex, fused heterocyclic systems. For example, intramolecular cyclization reactions could be designed to form novel polycyclic indole alkaloids.

Development of Novel Cross-Coupling Methodologies: The indole C-H bonds, as well as the potential to convert the formyl or nitrile groups into other functionalities, make this molecule an excellent substrate for developing and showcasing new cross-coupling technologies.

Medicinal Chemistry Applications: Given the prevalence of indole derivatives in pharmaceuticals, this compound and its derivatives should be screened for a wide range of biological activities. The diverse functionalities allow for the creation of libraries of compounds for high-throughput screening. For instance, related 3-formyl-1H-indole-5-carbonitrile has been used as a reactant for the synthesis of inhibitors for enzymes like tryptophan dioxygenase. sigmaaldrich.com

Materials Science: The electron-withdrawing nature of the formyl and nitrile groups, combined with the electron-rich indole core, suggests that derivatives of this compound could have interesting photophysical and electronic properties, making them potential candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Q & A

Q. What are the common synthetic routes for preparing 3-formyl-1H-indole-2-carbonitrile?

- Methodological Answer : A widely used approach involves the Fischer indole synthesis , where phenylhydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole core. Subsequent formylation at the 3-position can be achieved via Vilsmeier-Haack reaction (using POCl₃ and DMF) or Reimer-Tiemann reaction. For example, describes refluxing 3-formyl-indole precursors with sodium acetate in acetic acid to yield derivatives . Alternative routes include cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce functional groups, as seen in studies on indole-2-carbonitriles .

Table 1 : Key Reaction Conditions for Formylation

| Reagent System | Temperature | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| POCl₃/DMF | 0–5°C | DCM | 60–75 | |

| Ac₂O/HCO₂H (Acidic) | Reflux | Acetic acid | 70–85 |

Q. How is the structure of this compound characterized?

- Methodological Answer : Spectroscopic techniques are critical:

- ¹H/¹³C NMR : The formyl proton resonates at δ 9.8–10.2 ppm, while the nitrile carbon appears at δ 115–120 ppm.

- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) confirm the molecular weight (e.g., m/z 186 for C₁₀H₆N₂O).

- X-ray Crystallography : Used to resolve ambiguities in regiochemistry, as demonstrated in spiro-indoline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

- Methodological Answer : Optimization strategies include:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu for cross-coupling) enhance selectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve formylation efficiency .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during Vilsmeier-Haack formylation .

- Additives : Sodium acetate in acetic acid stabilizes intermediates during cyclization .

Q. How can contradictions in spectroscopic data during characterization be resolved?

- Methodological Answer : Contradictions (e.g., conflicting NMR shifts) arise from impurities, tautomerism, or crystallographic disorder. Mitigation steps:

- Multi-Technique Validation : Cross-validate with IR (C≡N stretch at ~2200 cm⁻¹) and HRMS.

- Crystallographic Analysis : Single-crystal X-ray diffraction resolves regiochemical ambiguities, as shown in indoline-pyrrolidine derivatives .

- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts to compare with experimental data .

Q. What computational approaches predict the reactivity of this compound in nucleophilic additions?

- Methodological Answer : DFT Calculations (e.g., B3LYP/6-31G*) model:

- Electrophilicity : The formyl group’s electrophilic nature is quantified via Fukui indices.

- Reaction Pathways : Transition-state analysis for condensation reactions (e.g., with amines) predicts activation energies .

- Solvent Effects : COSMO-RS simulations evaluate solvent polarity’s impact on reaction kinetics.

Q. How can biological interactions of this compound be studied?

- Methodological Answer :

- QSAR Modeling : Correlate substituent effects (e.g., nitro or methoxy groups) with bioactivity using descriptors like logP and HOMO-LUMO gaps .

- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. For example, indole derivatives show affinity for ATP-binding pockets .

- In Vitro Assays : Screen for antimicrobial activity via broth microdilution (MIC values) or cytotoxicity via MTT assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.